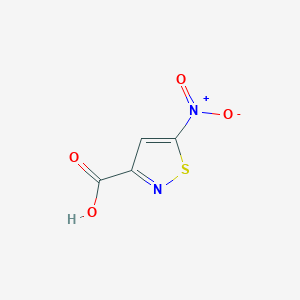

5-Nitroisothiazole-3-carboxylic acid

Vue d'ensemble

Description

5-Nitroisothiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H2N2O4S and its molecular weight is 174.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Nitroisothiazole-3-carboxylic acid (NITCA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of NITCA, focusing on its antimicrobial properties, potential anticancer effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 174.13 g/mol

- CAS Number : 36778-15-1

The presence of a nitro group and a carboxylic acid functional group contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, making it a versatile building block in synthetic chemistry.

Antimicrobial Activity

NITCA has been investigated for its antimicrobial properties, particularly against various pathogens. Studies indicate that the nitro group plays a crucial role in the compound's mechanism of action.

Case Studies on Antimicrobial Efficacy

- Helicobacter pylori :

- Campylobacter jejuni :

- Clostridium difficile :

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of NITCA, particularly through its ability to induce apoptosis in cancer cells.

- Inhibition of Key Enzymes : NITCA's interaction with PFOR is not limited to microbial targets; it may also affect similar pathways in cancer cells, disrupting their metabolic processes.

- Induction of Autophagy : Some studies suggest that compounds related to NITCA can stimulate autophagy, enhancing the degradation of damaged cellular components and promoting cancer cell death .

Comparative Analysis with Related Compounds

To better understand the unique properties of NITCA, it is useful to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Nitroisothiazole | Moderate | Low | Inhibits PFOR |

| 5-Nitroisothiazole-3-carbaldehyde | High | Moderate | Redox reactions; forms reactive intermediates |

| 3-Isothiazolecarboxaldehyde | Low | Low | Lacks nitro group |

NITCA stands out due to its dual functionality, combining both antimicrobial and potential anticancer activities, which are not present in all related compounds.

Future Directions

Research into NITCA's biological activities is ongoing, with several avenues for future investigation:

- Structure-Activity Relationship (SAR) : Further studies are needed to explore how modifications to the chemical structure can enhance biological activity.

- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for understanding the therapeutic potential and safety profile of NITCA.

- Combination Therapies : Exploring NITCA in combination with other antimicrobial or anticancer agents may yield synergistic effects that enhance efficacy.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Nitroisothiazole-3-carboxylic acid is primarily studied for its potential as a pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain isothiazole derivatives possess activity against resistant strains of bacteria, making them candidates for new antibiotic development .

- Anticancer Properties : The compound has been explored for its anticancer potential. A study involving derivatives of isothiazole highlighted their antiproliferative effects on various cancer cell lines, suggesting that modifications to the isothiazole structure can enhance its efficacy against tumors .

- Anti-Tuberculosis Activity : There is ongoing research into the use of nitroisothiazole compounds as anti-TB agents. The structure-activity relationship (SAR) studies have shown that certain modifications can lead to enhanced potency against Mycobacterium tuberculosis, particularly in drug-resistant strains .

Material Science Applications

This compound serves as a versatile building block in materials science:

- Coordination Chemistry : It can act as a ligand to form complexes with metal ions, leading to the synthesis of coordination polymers and metal-organic frameworks. These materials are valuable for applications in catalysis and sensing technologies .

- Functionalized Polymers : The compound has been utilized in the development of functionalized polymers, which have tunable physical and chemical properties suitable for various industrial applications.

Synthesis of Bioactive Molecules

The ability of this compound to serve as a precursor for synthesizing other biologically active molecules enhances its importance in chemical research:

- Building Block for Drug Development : Its derivatives are being explored as potential leads for developing new drugs targeting a variety of diseases, including infectious diseases and cancer .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antibacterial | Demonstrated effectiveness against resistant bacterial strains. |

| Anticancer Activity Research | Cancer Treatment | Identified potent antiproliferative effects on multiple cancer cell lines. |

| Anti-Tuberculosis Potential | TB Drug Development | Highlighted structure modifications that enhance efficacy against Mycobacterium tuberculosis. |

Propriétés

IUPAC Name |

5-nitro-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNSNKZEWKFVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621586 | |

| Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36778-15-1 | |

| Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.